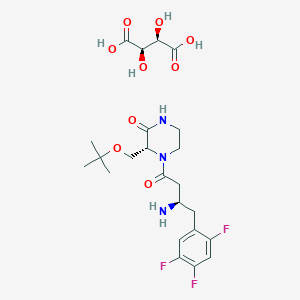

Evogliptin tartrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[(2-methylpropan-2-yl)oxymethyl]piperazin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26F3N3O3.C4H6O6/c1-19(2,3)28-10-16-18(27)24-4-5-25(16)17(26)8-12(23)6-11-7-14(21)15(22)9-13(11)20;5-1(3(7)8)2(6)4(9)10/h7,9,12,16H,4-6,8,10,23H2,1-3H3,(H,24,27);1-2,5-6H,(H,7,8)(H,9,10)/t12-,16-;1-,2-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBXDAJRSNHIJZ-DLDKMZOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H]1C(=O)NCCN1C(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32F3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222102-51-3 | |

| Record name | 2-Piperazinone, 4-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-3-[(1,1-dimethylethoxy)methyl]-, (3R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1222102-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Evogliptin tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1222102513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EVOGLIPTIN TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R14RT6A3LK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Evogliptin Tartrate: A Deep Dive into its Mechanism of Action in Pancreatic Beta-Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evogliptin tartrate is a potent and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, representing a significant therapeutic advancement in the management of type 2 diabetes mellitus (T2DM).[1] This technical guide provides an in-depth exploration of the core mechanism of action of this compound within pancreatic beta-cells. By elucidating the intricate signaling pathways and cellular responses, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of Evogliptin's role in glycemic control. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Mechanism of Action: DPP-4 Inhibition

The primary mechanism of action of this compound is the competitive and reversible inhibition of the DPP-4 enzyme.[2] DPP-4 is a ubiquitous serine protease that plays a critical role in glucose homeostasis by rapidly inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These incretin hormones are released from the gastrointestinal tract in response to food intake and are responsible for up to 70% of postprandial insulin secretion.

By inhibiting DPP-4, Evogliptin prevents the degradation of GLP-1 and GIP, thereby increasing their circulating concentrations and prolonging their biological activity.[1] This enhancement of incretin levels leads to a glucose-dependent stimulation of insulin secretion from pancreatic beta-cells and a suppression of glucagon release from pancreatic alpha-cells, ultimately resulting in improved glycemic control.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and clinical studies. The following tables summarize key quantitative data related to its DPP-4 inhibition and clinical effectiveness.

Table 1: In Vitro DPP-4 Inhibition

| Parameter | Value | Source |

| IC50 (Human Plasma) | 0.9 nM | [2] |

| IC50 (PWM-activated H9 cells) | 1.56 nM | [3] |

Table 2: In Vivo Effects on Active GLP-1 Levels

| Parameter | Fold Increase | Source |

| Postprandial Active GLP-1 Levels | 1.5- to 2.4-fold | [4] |

Table 3: Clinical Efficacy in Patients with T2DM (Monotherapy vs. Placebo)

| Parameter | Evogliptin 5 mg | Placebo | Source |

| Mean Change in HbA1c from Baseline (24 weeks) | -0.23% | +0.05% | |

| Proportion of Patients Achieving HbA1c <6.5% (24 weeks) | 33.3% | 15.2% |

Table 4: Clinical Efficacy in Patients with T2DM (Comparison with other DPP-4 Inhibitors)

| Parameter | Evogliptin 5 mg | Linagliptin 5 mg | Source |

| Mean Change in HbA1c from Baseline (12 weeks) | -0.85% | -0.75% | |

| Mean Change in HbA1c from Baseline (24 weeks) | -0.94% | - | |

| Mean Change in Fasting Plasma Glucose from Baseline (12 weeks) | -12.8 mg/dL | -15.4 mg/dL | [4] |

Signaling Pathways in Pancreatic Beta-Cells

The increased levels of active GLP-1, resulting from DPP-4 inhibition by Evogliptin, activate the GLP-1 receptor (GLP-1R) on the surface of pancreatic beta-cells. This initiates a cascade of intracellular signaling events that culminate in enhanced glucose-stimulated insulin secretion (GSIS).

Caption: GLP-1 signaling pathway in pancreatic beta-cells activated by Evogliptin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Evogliptin against the DPP-4 enzyme.

Principle: This is a fluorescence-based assay that measures the cleavage of a fluorogenic DPP-4 substrate, Gly-Pro-aminomethylcoumarin (AMC). The release of free AMC results in a quantifiable fluorescent signal. In the presence of an inhibitor like Evogliptin, the rate of AMC release is reduced.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate (Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

This compound

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the Evogliptin stock solution to create a range of concentrations.

-

In a 96-well plate, add the assay buffer, the diluted DPP-4 enzyme, and the different concentrations of Evogliptin or vehicle control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

-

Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at regular intervals for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.

-

Plot the percentage of DPP-4 inhibition against the logarithm of the Evogliptin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Measurement of Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets

Objective: To assess the effect of Evogliptin on insulin secretion from pancreatic beta-cells in response to glucose.

Principle: Pancreatic islets are isolated from animal models and incubated with varying concentrations of glucose in the presence or absence of Evogliptin. The amount of insulin secreted into the surrounding medium is then quantified using methods like ELISA or radioimmunoassay (RIA).

Materials:

-

Collagenase P

-

Hank's Balanced Salt Solution (HBSS)

-

RPMI-1640 medium

-

Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with different glucose concentrations (e.g., 2.8 mM and 16.7 mM)

-

This compound

-

Insulin ELISA or RIA kit

Procedure:

-

Islet Isolation:

-

Anesthetize the animal (e.g., mouse or rat) and perfuse the pancreas with cold collagenase solution via the common bile duct.

-

Dissect the pancreas and incubate it at 37°C to digest the tissue.

-

Stop the digestion by adding cold HBSS and purify the islets using a density gradient (e.g., Ficoll).

-

Hand-pick the islets under a stereomicroscope and culture them overnight in RPMI-1640 medium.

-

-

Insulin Secretion Assay:

-

Pre-incubate batches of 5-10 size-matched islets in KRBB with a low glucose concentration (2.8 mM) for 1 hour at 37°C.

-

Transfer the islets to fresh KRBB containing either low (2.8 mM) or high (16.7 mM) glucose, with or without different concentrations of Evogliptin.

-

Incubate for 1-2 hours at 37°C.

-

Collect the supernatant (containing the secreted insulin) from each well.

-

Lyse the islets to determine the total insulin content.

-

Measure the insulin concentration in the supernatant and the islet lysate using an ELISA or RIA kit.

-

Express the secreted insulin as a percentage of the total insulin content.

-

Experimental Workflow

The evaluation of a DPP-4 inhibitor like Evogliptin typically follows a structured experimental workflow, progressing from in vitro characterization to in vivo efficacy studies.

Caption: A typical experimental workflow for the evaluation of Evogliptin.

Conclusion

This compound exerts its therapeutic effect in type 2 diabetes through a well-defined mechanism of action centered on the potent and selective inhibition of the DPP-4 enzyme. This leads to an increase in the bioavailability of the incretin hormones GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion from pancreatic beta-cells. The comprehensive data and methodologies presented in this guide underscore the robust scientific foundation for the clinical use of Evogliptin in improving glycemic control. Further research into the long-term effects on beta-cell function and survival will continue to refine our understanding of this important therapeutic agent.

References

- 1. Efficacy and safety of evogliptin treatment in patients with type 2 diabetes: A multicentre, active-controlled, randomized, double-blind study with open-label extension (the EVERGREEN study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of evogliptin treatment in patients with type 2 diabetes: A multicentre, active‐controlled, randomized, double‐blind study with open‐label extension (the EVERGREEN study) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. The efficacy and safety of evogliptin for type 2 diabetes mellitus: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Evogliptin Tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Evogliptin tartrate, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes mellitus.[1][2] This document details the synthetic pathway, analytical methodologies for characterization, and presents quantitative data in a structured format for ease of reference.

Synthesis of this compound

The synthesis of Evogliptin typically involves a multi-step process culminating in the formation of the active pharmaceutical ingredient. A common route involves the synthesis of racemic Evogliptin, followed by chiral resolution to isolate the desired (R,R)-enantiomer, which is then converted to its tartrate salt.[3]

A described synthetic process for Evogliptin hydrochloride, which can be adapted for the tartrate salt, starts from 2,4,5-trifluorophenylacetic acid.[3] The process involves three main steps to produce racemic Evogliptin: condensation, amination, and reduction.[3] The racemic mixture is then resolved using L-(+)-tartaric acid to isolate the desired enantiomer, which can then be salified to produce this compound.[3]

Another patented approach describes the coupling of (R)-3-(t-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid with (R)-(3-t-butoxymethyl)piperazin-2-one using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBT).[4] This is followed by deprotection to yield Evogliptin.[4]

Below is a generalized synthetic pathway for this compound.

Chemical Characterization

The comprehensive chemical characterization of this compound is crucial for ensuring its purity, identity, and stability. Various analytical techniques are employed for this purpose.

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the quantification and stability assessment of this compound in bulk and pharmaceutical dosage forms.[5][6][7]

| Parameter | Method 1[5] | Method 2[6] | Method 3[7] |

| Column | Hypersil BDS C18 (250mm × 4.6mm, 5µm) | ODS 5 µm C18 (250mm X 4.6mm) | Zodiac C18 (150mm × 4.6mm, 5µm) |

| Mobile Phase | Buffer: Methanol (45:55 v/v) | Methanol:Water:Acetonitrile (70:20:10 v/v) with Octane-1 sulphonic acid sodium salt | Solvent A: 20mM KH2PO4 in Water:Methanol (70:30 v/v); Solvent B: Acetonitrile:Methanol (90:10 v/v) |

| Flow Rate | 1.0 ml/min | 1.0 ml/min | 1.0 ml/min |

| Detection Wavelength | 265 nm | 265 nm | 260 nm |

| Retention Time (Rt) | 5.310 min | ~3.6 min | 3.463 min |

| Linearity Range | Not Specified | 10–30 µg/ml | 10-30µg/ml |

| LOD | Not Specified | 0.99 µg | Not Specified |

| LOQ | Not Specified | 3.00 µg | Not Specified |

| Accuracy (% Recovery) | Not Specified | 99.87% - 100.47% | Not Specified |

Spectroscopic methods are essential for the structural elucidation and identification of this compound.

-

UV-Visible Spectroscopy: The UV spectrum of this compound in deionized water shows a maximum absorbance (λmax) at approximately 267 nm.[8][9] Derivative spectrophotometry has also been developed for its estimation, with first and second derivative wavelengths measured at 275 nm and 277 nm, respectively.[8]

-

Infrared (IR) Spectroscopy: FTIR is used to identify the functional groups present in the this compound molecule.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are used to confirm the chemical structure of this compound.[11] A certificate of analysis for this compound indicates that the H-NMR is consistent with its structure.[12]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. The molecular weight of this compound is 551.5 g/mol .[1][13] LC-MS/MS analysis can confirm a single molecular ion peak at m/z 551.5 (M+H)⁺ for the tartrate salt.[14]

Forced degradation studies are performed to assess the stability of this compound under various stress conditions, as required by ICH guidelines.[5][7] These studies help in identifying potential degradation products and understanding the degradation pathways.

| Stress Condition | Observations |

| Acid Degradation | Degradation is observed when subjected to acidic conditions (e.g., 0.1M HCl).[5][7] |

| Base Degradation | The drug shows degradation in alkaline media (e.g., 0.1N NaOH).[7] |

| Oxidative Degradation | Significant degradation is observed under oxidative stress (e.g., 3% H2O2).[5][7] |

| Thermal Degradation | The compound is subjected to dry heat (e.g., 105°C) to assess thermal stability.[5] |

| Photolytic Degradation | Stability under UV light is also evaluated.[7] |

The results from these studies indicate that the developed analytical methods are stability-indicating, as the degradation product peaks are well-resolved from the main drug peak.[7]

Experimental Protocols

-

Standard Stock Solution: Accurately weigh 10 mg of this compound API and dissolve it in 50 ml of the mobile phase. Sonicate to dissolve completely. Further dilute 5 mL of this solution to 50 mL with the mobile phase to obtain a standard solution of 20 µg/ml.[6]

-

Sample Solution (from Tablets): Weigh and finely powder 10 tablets. Take an amount of powder equivalent to 10 mg of Evogliptin and transfer it to a 50 mL volumetric flask. Add 50 mL of the mobile phase and sonicate to dissolve. Filter the solution before injection.[6]

The following is a representative protocol based on a validated RP-HPLC method:[6]

-

Chromatographic System: An HPLC system equipped with a UV detector, a C18 column (250 mm x 4.6 mm, 5 µm), and data processing software.[6]

-

Mobile Phase: A mixture of methanol, water, and acetonitrile in the ratio of 70:20:10 (v/v/v), also containing Octane-1 sulphonic acid sodium salt.[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV detection at 265 nm.[6]

-

Injection Volume: 20 µL.[6]

-

Column Temperature: 25°C.[6]

-

Procedure: Inject the standard and sample solutions into the chromatograph, record the peak responses, and calculate the amount of this compound in the sample.

-

Solvent: Deionized water.[8]

-

Standard Stock Solution: Prepare a stock solution of 1 mg/mL by dissolving 50 mg of this compound in 50 mL of deionized water.[9]

-

Working Standard Solutions: Prepare a series of dilutions in the concentration range of 20-120 µg/ml from the stock solution using deionized water.[8]

-

Measurement: Scan the prepared solutions in the UV range of 200-400 nm against a deionized water blank.[7] Record the absorbance at the λmax of 267 nm.[8]

-

Calibration Curve: Plot a calibration curve of absorbance versus concentration to determine the linearity.[8]

-

Acid Degradation: To 1 mL of the standard stock solution, add 2 mL of 1M HCl, keep for a specified duration, then neutralize with 2 mL of 1M NaOH and dilute with the mobile phase.[5]

-

Alkaline Degradation: To 1 mL of the stock solution, add 2 mL of 0.1N NaOH, keep for 3 hours, then neutralize with 2 mL of 0.1N HCl and dilute with the mobile phase.[7]

-

Oxidative Degradation: To 1 mL of the stock solution, add 2 mL of 3% H2O2, keep for 10 hours, and then dilute with the mobile phase.[5]

-

Thermal Degradation: Keep the standard powder in an oven at 105°C for 16 hours. Then, prepare a solution of the desired concentration in the mobile phase.[5]

-

Analysis: Analyze the stressed samples by the developed stability-indicating HPLC method.

Conclusion

This technical guide has outlined the key aspects of the synthesis and chemical characterization of this compound. The provided synthetic pathway offers a route to obtaining the target molecule, while the detailed analytical methodologies and data serve as a valuable resource for quality control, stability testing, and further research and development activities. The use of robust analytical techniques such as HPLC and various spectroscopic methods is essential for ensuring the quality and efficacy of this important antidiabetic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Process of Evogliptin Hydrochloride [chinjmap.com]

- 4. WO2016204376A1 - Novel intermediates for preparing dpp-iv inhibitors, preparing method thereof and preparing method of dpp-iv inhibitors using the same - Google Patents [patents.google.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. ijprajournal.com [ijprajournal.com]

- 7. ijnrd.org [ijnrd.org]

- 8. ijper.org [ijper.org]

- 9. One moment, please... [archives.ijper.org]

- 10. impactfactor.org [impactfactor.org]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. abmole.com [abmole.com]

- 13. 2-Piperazinone, 4-((3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl)-3-((1,1-dimethylethoxy)methyl)-, (3R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | C23H32F3N3O9 | CID 135395528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Buy this compound | 1222102-51-3 | > 95% [smolecule.com]

Evogliptin Tartrate: A Deep Dive into the Incretin System and GLP-1 Regulation

Audience: Researchers, scientists, and drug development professionals.

Abstract

Evogliptin tartrate is a potent, selective, and orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus (T2DM).[1] Its therapeutic effect is mediated through the modulation of the incretin system, a key physiological pathway in glucose homeostasis. By preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), evogliptin enhances glucose-dependent insulin secretion and suppresses glucagon release.[2][3] This technical guide provides a comprehensive overview of evogliptin's mechanism of action, supported by quantitative pharmacokinetic and pharmacodynamic data, detailed experimental protocols for assessing its activity, and visual diagrams of the associated biological pathways.

Core Mechanism of Action: The Incretin System

The incretin effect describes the phenomenon whereby oral glucose administration elicits a significantly higher insulin response compared to an intravenous glucose infusion resulting in the same plasma glucose concentration.[4] This effect is primarily mediated by two gut-derived hormones, GLP-1 and GIP.

-

Incretin Hormone Function: Released from intestinal L-cells and K-cells in response to food intake, GLP-1 and GIP potentiate glucose-dependent insulin secretion from pancreatic β-cells.[2][4] GLP-1 also suppresses glucagon secretion from pancreatic α-cells, reduces the rate of gastric emptying, and promotes satiety.[3][4]

-

The Role of DPP-4: The biological activity of incretins is short-lived, as they are rapidly inactivated and degraded by the enzyme dipeptidyl peptidase-4 (DPP-4).[2][5] This enzyme cleaves the N-terminal dipeptides from GLP-1 and GIP, rendering them inactive.

-

Evogliptin's Intervention: Evogliptin is a competitive and reversible inhibitor of the DPP-4 enzyme.[1][6] By binding to the active site of DPP-4, it prevents the degradation of endogenous GLP-1 and GIP. This action increases the half-life and circulating concentrations of the active forms of these hormones, thereby enhancing and prolonging their glucose-lowering effects.[2][7] This leads to improved glycemic control, including reductions in both fasting and postprandial glucose levels.[3]

Quantitative Data Summary

The efficacy and pharmacological profile of evogliptin are supported by robust preclinical and clinical data.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference(s) |

| Bioavailability | > 50% | [1][8] |

| Time to Max. Concentration (Tmax) | 3.0 - 5.5 hours (single dose) | [8] |

| Plasma Half-life (t½) | 32.9 - 38.8 hours (multiple doses) | [8][9] |

| Plasma Protein Binding | ~ 46% | [1][9] |

| Metabolism | Primarily via Cytochrome P450 3A4 (CYP3A4) | [8][10] |

| Excretion | ~46.1% via urine, ~42.8% via feces (including metabolites) | [8] |

Table 2: Pharmacodynamic Profile of Evogliptin

| Parameter | Value | Reference(s) |

| DPP-4 IC₅₀ (Human Plasma) | 0.9 nM | [6] |

| DPP-4 Inhibition (at 5 mg dose) | > 80% sustained over 24 hours | [6][11] |

| Selectivity vs. DPP-8/DPP-9 | > 6,000-fold | [6][9] |

| Postprandial Active GLP-1 | 1.5 to 2.4-fold increase | [6][11] |

Table 3: Summary of Clinical Efficacy (Evogliptin 5 mg)

| Study Design | Duration | Key Efficacy Endpoint | Result | Reference(s) |

| Monotherapy vs. Placebo | 24 Weeks | Change in HbA1c from baseline | -0.23% (Evogliptin) vs. +0.05% (Placebo) | [12] |

| Active-controlled vs. Linagliptin 5 mg | 12 Weeks | Change in HbA1c from baseline | -0.85% (Evogliptin) vs. -0.75% (Linagliptin) | [13] |

| Open-label extension | 24 Weeks | Change in HbA1c from baseline | -0.94% (for Evogliptin/Evogliptin group) | [13] |

Key Experimental Protocols

Standardized assays are crucial for evaluating the potency and biological effect of DPP-4 inhibitors like evogliptin.

Protocol 1: In Vitro DPP-4 Inhibition Assay

This protocol describes a continuous fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against DPP-4.

-

Principle: The assay measures the cleavage of a non-fluorescent substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), by the DPP-4 enzyme. This cleavage releases the highly fluorescent 7-amido-4-methylcoumarin (AMC) molecule, and the rate of its formation is proportional to enzyme activity.[14] An inhibitor will reduce this rate.

-

Materials:

-

Procedure:

-

Prepare serial dilutions of evogliptin in the assay buffer.

-

In a 96-well plate, add the assay buffer, the DPP-4 enzyme solution, and the various concentrations of evogliptin (or vehicle for control).

-

Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

-

Immediately place the plate in the microplate reader.

-

Monitor the increase in fluorescence intensity kinetically over 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each concentration.

-

Determine the percentage of inhibition for each evogliptin concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Measurement of Active GLP-1 Levels in Plasma

Measuring active GLP-1 in clinical or preclinical studies requires specific sample handling to prevent its rapid degradation.

-

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of active (intact) GLP-1 (7-36) amide in plasma samples. This assay uses antibodies specific to the N- and C-termini of the active peptide.[15]

-

Materials:

-

Procedure:

-

Sample Collection: Collect whole blood directly into the prepared collection tubes containing the DPP-4 inhibitor. Invert gently to mix.

-

Sample Processing: Within 15-30 minutes of collection, centrifuge the blood at 4°C to separate the plasma.

-

Sample Storage: Immediately transfer the plasma to a new tube and store at -80°C until analysis to ensure stability.

-

ELISA Assay:

-

Thaw plasma samples on ice.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves adding standards and samples to a microplate pre-coated with a capture antibody.

-

After incubation and washing steps, add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add the enzyme's substrate, which generates a colorimetric signal.

-

Stop the reaction and measure the absorbance using a microplate reader.

-

-

-

Data Analysis:

GLP-1 Receptor Signaling Pathway

Once active GLP-1 levels are elevated by evogliptin, GLP-1 binds to its specific G-protein coupled receptor (GLP-1R) on pancreatic β-cells, initiating a downstream signaling cascade that potentiates insulin secretion.

The binding of GLP-1 to GLP-1R activates the associated Gαs subunit, which in turn stimulates adenylyl cyclase.[19] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] The subsequent increase in intracellular cAMP levels activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[19][20] Both PKA and Epac act on various cellular targets to mobilize intracellular calcium stores and sensitize the exocytotic machinery, ultimately leading to the fusion of insulin-containing granules with the cell membrane and the secretion of insulin.[20]

Conclusion

This compound is a highly selective and potent DPP-4 inhibitor that effectively enhances the incretin system. By preventing the rapid degradation of GLP-1 and GIP, it increases the levels of these active hormones, leading to improved glucose-dependent insulin secretion and suppression of glucagon. Its favorable pharmacokinetic profile allows for once-daily dosing, and clinical trials have demonstrated its efficacy in improving glycemic control in patients with type 2 diabetes. The experimental methods and pathways detailed in this guide provide a foundational understanding for researchers and professionals working on the development and characterization of incretin-based therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Evogliptin? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]

- 6. Multiple-dose pharmacokinetics and pharmacodynamics of evogliptin (DA-1229), a novel dipeptidyl peptidase IV inhibitor, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The efficacy and safety of evogliptin for type 2 diabetes mellitus: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evodin (evogliptin) | GEROPHARM [geropharm.com]

- 9. alkemlabs.com [alkemlabs.com]

- 10. alkemlabs.com [alkemlabs.com]

- 11. Efficacy and Safety of Novel Dipeptidyl-Peptidase-4 Inhibitor Evogliptin in the Management of Type 2 Diabetes Mellitus: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy and safety of evogliptin monotherapy in patients with type 2 diabetes and moderately elevated glycated haemoglobin levels after diet and exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy and safety of evogliptin treatment in patients with type 2 diabetes: A multicentre, active-controlled, randomized, double-blind study with open-label extension (the EVERGREEN study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Specificity and sensitivity of commercially available assays for glucagon-like peptide-1 (GLP-1): implications for GLP-1 measurements in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. droracle.ai [droracle.ai]

- 17. alpco.com [alpco.com]

- 18. diagenics.co.uk [diagenics.co.uk]

- 19. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Investigations of Evogliptin Tartrate in Animal Models of Diabetes: A Technical Guide

Introduction

Evogliptin tartrate is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, developed for the management of type 2 diabetes mellitus (T2DM).[1][2][3] As a member of the gliptin class, its primary mechanism involves enhancing the endogenous incretin system to improve glycemic control.[3] This technical guide provides a comprehensive overview of the core preclinical investigations of this compound in various animal models of diabetes. It details the experimental protocols, presents key quantitative data from pharmacokinetic and efficacy studies, and illustrates the underlying mechanisms and workflows through signaling pathway diagrams. This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel anti-diabetic therapeutics.

Mechanism of Action: DPP-4 Inhibition and the Incretin System

Evogliptin exerts its therapeutic effect by competitively and reversibly inhibiting the DPP-4 enzyme.[2][4] This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][5] By inhibiting DPP-4, Evogliptin increases the circulating levels of active GLP-1 and GIP.[4][5] This enhancement of the incretin system leads to several downstream effects that collectively lower blood glucose levels:

-

Stimulation of Insulin Secretion: Increased GLP-1 levels potentiate glucose-dependent insulin secretion from pancreatic β-cells.[2][3]

-

Suppression of Glucagon Secretion: GLP-1 also suppresses the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[3]

Preclinical studies have highlighted Evogliptin's high selectivity for DPP-4, with a selectivity of over 6,000-fold compared to the related enzymes DPP-8 and DPP-9, which is a critical factor in its safety profile.[2][4]

Pharmacokinetics and Metabolism in Animal Models

Pharmacokinetic profiles of Evogliptin have been characterized in rats and dogs, demonstrating its absorption, distribution, metabolism, and excretion (ADME) properties.

Data Presentation

| Parameter | Male Rats (30 mg/kg, oral) | Male Dogs (10 mg/kg, oral) | Reference |

| Cmax (ng eq./mL) | 2308.69 | - | [6] |

| tmax (h) | 3.3 | - | [6] |

| Terminal Half-life (h) | 94 | - | [6] |

| AUC0-last (ng·h/mL) | 33,300 | - | [6] |

| Total Excretion (168h) | 96.7% | 96.8% | [7][8] |

| Urinary Excretion (168h) | 29.7% | 43.3% | [7][8] |

| Fecal Excretion (168h) | 66.5% | 53.5% | [7][8] |

Note: Cmax, tmax, and AUC data for dogs were not available in the provided search results.

Experimental Protocols

Absorption, Metabolism, and Excretion Study in Rats and Dogs [7][8]

-

Animal Models: Male Sprague-Dawley rats and male beagle dogs were used.

-

Drug Administration: A single oral dose of [¹⁴C]-labeled this compound was administered. The dosage was 30 mg/kg for rats and 10 mg/kg for dogs.

-

Sample Collection: Plasma, urine, and feces were collected at predetermined intervals up to 168 hours post-administration. Expired air was also collected to measure radioactivity.

-

Analysis: Total radioactivity in the collected samples was measured. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) were employed to separate and identify Evogliptin and its metabolites.

-

Data Interpretation: Pharmacokinetic parameters were calculated from the plasma concentration-time profiles. The percentage of the administered dose excreted via urine and feces was determined by analyzing the radioactivity in the collected samples.

Efficacy in Animal Models of Diabetes

Evogliptin has demonstrated significant and sustained hypoglycemic effects in various rodent models of type 2 diabetes.

Data Presentation

| Animal Model | Treatment | Key Findings | Reference |

| HFD/STZ-induced diabetic mice | Evogliptin (100, 300 mg/kg daily for 10 weeks) | Dose-dependent decrease in 6-hour fasted blood glucose. Significant reduction in HbA1c at 300 mg/kg. Improved glucose intolerance and insulin resistance. | [1] |

| db/db mice | Evogliptin in combination with Pioglitazone (2 weeks) | Further decrease in fasting and fed blood glucose compared to monotherapy. Significant reduction in plasma glucagon. Synergistically enhanced glucose utilization in HepG2 cells. | [9] |

| High-fat diet (HFD)-fed mice (Prevention) | Evogliptin (16 weeks) | Preserved insulin sensitivity. Drastically suppressed hepatic lipid accumulation. Reduced hepatic expression of Srebf1 (lipogenesis factor). | [10] |

| HFD-fed obese rats (Treatment) | Evogliptin (14 weeks) | Completely resolved hepatic lipid accumulation and liver damage. Reduced plasma non-esterified fatty acids, improving insulin resistance. | [10] |

Experimental Protocols

Efficacy Study in High-Fat Diet/Streptozotocin (HFD/STZ) Mice [1]

-

Animal Model: Male ICR mice (four weeks old) were used.

-

Induction of Diabetes: Mice were fed a high-fat diet to induce insulin resistance. Subsequently, a low dose of streptozotocin (STZ) was administered to induce partial β-cell destruction, mimicking the pathophysiology of T2DM.

-

Drug Administration: this compound (e.g., 100 and 300 mg/kg) was administered orally once daily for a specified period (e.g., 10 weeks). A control group received a vehicle.

-

Efficacy Endpoints:

-

Blood Glucose: Fasting and/or random blood glucose levels were measured regularly (e.g., weekly).

-

HbA1c: Glycated hemoglobin was measured at the end of the study to assess long-term glycemic control.

-

Oral Glucose Tolerance Test (OGTT): An OGTT was performed to evaluate improvements in glucose tolerance.

-

Insulin Resistance: HOMA-IR or other indices were calculated to assess changes in insulin sensitivity.

-

-

Statistical Analysis: Data from treatment groups were compared to the diabetic control group to determine statistical significance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound a new drug of dpp-4 inhibitor [wisdomlib.org]

- 4. alkemlabs.com [alkemlabs.com]

- 5. The Effect of this compound on Controlling Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Absorption, metabolism, and excretion of [14C]this compound in male rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cuk.elsevierpure.com [cuk.elsevierpure.com]

- 9. Additive effects of evogliptin in combination with pioglitazone on fasting glucose control through direct and indirect hepatic effects in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prevention and treatment effect of evogliptin on hepatic steatosis in high-fat-fed animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Precision of Evogliptin Tartrate: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies used to identify and validate the molecular targets of Evogliptin tartrate, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes mellitus. This document details the experimental protocols, presents key quantitative data, and visualizes the underlying molecular pathways and experimental workflows.

Primary Molecular Target: Dipeptidyl Peptidase-4 (DPP-4)

The principal molecular target of Evogliptin is the enzyme dipeptidyl peptidase-4 (DPP-4), also known as CD26.[1][2][3] DPP-4 is a serine exopeptidase that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] By inhibiting DPP-4, Evogliptin prevents the degradation of these incretins, thereby prolonging their activity.[1][2][3] This leads to enhanced glucose-dependent insulin secretion, suppression of glucagon release, and ultimately, improved glycemic control in patients with type 2 diabetes.[1][2]

Mechanism of Action: A Competitive and Reversible Inhibition

Evogliptin acts as a competitive and reversible inhibitor of the DPP-4 enzyme.[4] It binds to the catalytic site of DPP-4, preventing the enzyme from cleaving its natural substrates, GLP-1 and GIP.[4] This non-covalent interaction allows for a sustained inhibition of DPP-4 activity, leading to a significant increase in the plasma concentrations of active GLP-1.[4][5]

Signaling Pathway of Evogliptin's Action

The inhibition of DPP-4 by Evogliptin initiates a cascade of downstream signaling events that contribute to its anti-hyperglycemic effects. The increased levels of active GLP-1 and GIP lead to the activation of their respective receptors on pancreatic β-cells and α-cells.

Validation of the Molecular Target

The identification of DPP-4 as the primary molecular target of Evogliptin has been rigorously validated through a series of in vitro and in vivo studies, as well as clinical trials.

In Vitro Validation

2.1.1. DPP-4 Inhibition Assay

The inhibitory activity of Evogliptin against DPP-4 is a key validation parameter. This is typically determined using a fluorometric in vitro assay.

Experimental Protocol: Fluorometric DPP-4 Inhibition Assay

-

Reagents and Materials:

-

Recombinant human DPP-4 enzyme

-

Fluorogenic DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

-

This compound (test compound)

-

Reference DPP-4 inhibitor (e.g., Sitagliptin)

-

96-well black microplates

-

Fluorometer

-

-

Procedure:

-

Prepare serial dilutions of this compound and the reference inhibitor in the assay buffer.

-

In a 96-well plate, add the assay buffer, the DPP-4 enzyme solution, and the different concentrations of the test and reference compounds. Include a control group with no inhibitor.

-

Incubate the plate at 37°C for a predefined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the fluorogenic DPP-4 substrate to all wells.

-

Measure the fluorescence intensity at regular intervals using a fluorometer (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the rate of the enzymatic reaction for each concentration.

-

Determine the concentration of the inhibitor that causes 50% inhibition of the DPP-4 activity (IC50) by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

-

2.1.2. Selectivity Profile

A crucial aspect of validating a molecular target is to demonstrate the drug's selectivity for that target over other related proteins. Evogliptin has shown high selectivity for DPP-4 over other dipeptidyl peptidases, such as DPP-8 and DPP-9.[6] Inhibition of DPP-8 and DPP-9 has been associated with off-target toxicities.[7]

Experimental Protocol: DPP Selectivity Assay

The protocol is similar to the DPP-4 inhibition assay, but recombinant DPP-8 and DPP-9 enzymes are used in separate assays to determine the IC50 values of Evogliptin against these enzymes. The selectivity is then expressed as the ratio of IC50 (DPP-8 or DPP-9) / IC50 (DPP-4).

2.1.3. Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful technique used to study the binding kinetics of a drug to its target protein in real-time. This method provides data on the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), offering a deeper understanding of the drug-target interaction.

Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis

-

Immobilization: Covalently immobilize recombinant human DPP-4 onto a sensor chip surface.

-

Binding Analysis: Flow different concentrations of Evogliptin over the sensor chip surface and monitor the change in the SPR signal, which is proportional to the mass of the analyte binding to the immobilized ligand.

-

Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants. The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro studies validating the molecular target of Evogliptin.

Table 1: In Vitro DPP-4 Inhibitory Activity of Evogliptin

| Parameter | Value | Reference |

| IC50 (Human Plasma DPP-4) | 0.9 nM | [6] |

| IC50 (Recombinant Human DPP-4) | 2.32 nM | [6] |

Table 2: Selectivity of Evogliptin for DPP-4

| Enzyme | Selectivity (fold vs. DPP-4) | Reference |

| DPP-8 | > 6,000 | [6] |

| DPP-9 | > 6,000 | [6] |

In Vivo and Clinical Validation

The validation of DPP-4 as the molecular target of Evogliptin is further substantiated by in vivo animal studies and human clinical trials.

2.3.1. In Vivo Animal Studies

In animal models of type 2 diabetes, administration of Evogliptin has been shown to inhibit plasma DPP-4 activity, leading to increased levels of active GLP-1 and improved glucose tolerance.

2.3.2. Human Clinical Trials

Clinical trials in healthy volunteers and patients with type 2 diabetes have demonstrated that Evogliptin effectively inhibits plasma DPP-4 activity in a dose-dependent manner.[8] A single oral dose of Evogliptin can lead to over 80% inhibition of DPP-4 activity for more than 24 hours.[5] This inhibition is directly correlated with an increase in postprandial active GLP-1 levels and a reduction in plasma glucose concentrations.[4][5]

Table 3: Pharmacodynamic Effects of Evogliptin in Humans

| Parameter | Effect | Reference |

| Plasma DPP-4 Inhibition | >80% sustained inhibition over 24 hours | [4][5] |

| Active GLP-1 Levels | 1.5- to 2.4-fold increase postprandially | [4][5] |

| Postprandial Glucose | 20% to 35% reduction compared to placebo | [5] |

Conclusion

The comprehensive evidence from in vitro, in vivo, and clinical studies robustly validates dipeptidyl peptidase-4 as the primary molecular target of this compound. The high potency and selectivity of Evogliptin for DPP-4, coupled with its well-defined mechanism of action, underscore its efficacy and safety as a therapeutic agent for the management of type 2 diabetes mellitus. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals in the field of diabetes and metabolic diseases.

References

- 1. assaygenie.com [assaygenie.com]

- 2. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 3. graphviz.org [graphviz.org]

- 4. Efficacy and Safety of Novel Dipeptidyl-Peptidase-4 Inhibitor Evogliptin in the Management of Type 2 Diabetes Mellitus: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Clinical perspectives on the use of the GIP/GLP-1 receptor agonist tirzepatide for the treatment of type-2 diabetes and obesity [frontiersin.org]

- 6. youtube.com [youtube.com]

- 7. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

The Anti-Inflammatory Properties of Evogliptin Tartrate: An In-Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evogliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is primarily recognized for its therapeutic role in managing type 2 diabetes.[1][2] Beyond its glucose-lowering effects, a growing body of in-vitro evidence illuminates the significant anti-inflammatory properties of Evogliptin tartrate. These non-glycemic benefits position Evogliptin as a molecule of interest for further investigation into its therapeutic potential in inflammatory and cardiovascular diseases. This technical guide provides an in-depth overview of the in-vitro studies that have elucidated the anti-inflammatory mechanisms of Evogliptin, focusing on key signaling pathways, experimental data, and detailed methodologies.

Core Anti-Inflammatory Mechanisms of Evogliptin

In-vitro studies have revealed that Evogliptin exerts its anti-inflammatory effects through two primary, interconnected pathways: the modulation of the Sirtuin-1 (SIRT1)/NF-κB signaling cascade in endothelial cells and the induction of autophagy in liver cells.

Modulation of the SIRT1/NF-κB Signaling Pathway in Endothelial Cells

Vascular inflammation is a critical early event in the pathogenesis of atherosclerosis. The pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) plays a pivotal role in this process by activating the transcription factor Nuclear Factor-kappa B (NF-κB), which in turn upregulates the expression of adhesion molecules such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1). These molecules facilitate the adhesion of monocytes to the endothelium, a key step in the formation of atherosclerotic plaques.

A key study by Choi et al. (2019) demonstrated that this compound can effectively suppress TNF-α-induced inflammation in human umbilical vein endothelial cells (HUVECs).[2] The study revealed that Evogliptin's mechanism involves the enhancement of the interaction between SIRT1 and the p65 subunit of NF-κB. SIRT1, a histone deacetylase, is known to deacetylate and thereby inhibit NF-κB activity.[3] By promoting this interaction, Evogliptin effectively dampens the inflammatory cascade initiated by TNF-α.

Caption: Evogliptin promotes SIRT1-mediated deacetylation and inhibition of NF-κB, suppressing inflammatory gene expression.

| Parameter | Condition | Evogliptin Concentration | Result | Reference |

| VCAM-1 Expression | TNF-α (10 ng/mL) stimulated HUVECs | 1 µM | Significant reduction in protein expression | [2] |

| 5 µM | Further significant reduction in protein expression | [2] | ||

| ICAM-1 Expression | TNF-α (10 ng/mL) stimulated HUVECs | 1 µM | Significant reduction in protein expression | [2] |

| 5 µM | Further significant reduction in protein expression | [2] | ||

| NF-κB Luciferase Activity | TNF-α (10 ng/mL) stimulated HUVECs | 1 µM | Significant decrease in luciferase activity | [2] |

| 5 µM | Further significant decrease in luciferase activity | [2] | ||

| Monocyte Adhesion | TNF-α (10 ng/mL) stimulated HUVECs | 5 µM | Significant inhibition of THP-1 monocyte adhesion | [2] |

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) were cultured in EGM-2 medium supplemented with 2% fetal bovine serum and growth factors.

-

Treatment: HUVECs were pre-treated with this compound (1 or 5 µM) for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 6 hours.

-

Protein Extraction: Cells were lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20 µg) were separated by 10% SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against VCAM-1 (1:1000 dilution), ICAM-1 (1:1000 dilution), and β-actin (1:5000 dilution) as a loading control.

-

Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometric analysis of the bands was performed using ImageJ software.

Induction of Autophagy in Liver Cells

Chronic liver inflammation is a precursor to more severe liver diseases. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in liver cells, particularly Kupffer cells (resident liver macrophages) and hepatocytes.

A study by Seo et al. (2022) investigated the direct effects of Evogliptin on isolated primary liver cells.[1][4] The research demonstrated that Evogliptin inhibits LPS-induced inflammatory and fibrotic signaling.[1][4] A key mechanism identified was the induction of autophagy, a cellular process for degrading and recycling damaged organelles and proteins.[1] By enhancing autophagy, Evogliptin helps to clear cellular components that can trigger inflammatory responses, thereby reducing the production of pro-inflammatory cytokines like iNOS and TGF-β.[1][4]

Caption: Experimental workflow for evaluating Evogliptin-induced autophagy in primary hepatocytes.

| Cell Type | Inflammatory Stimulus | Evogliptin Concentration | Cytokine/Marker | Result | Reference |

| Primary Kupffer Cells | LPS (100 ng/mL) | 10 µM | iNOS (mRNA) | Significant decrease | [4] |

| 10 µM | TGF-β (mRNA) | Significant decrease | [4] | ||

| Primary Hepatocytes | LPS (100 ng/mL) | 10 µM | iNOS (mRNA) | Significant decrease | [4] |

| 10 µM | IL-1β (mRNA) | Significant decrease | [4] | ||

| 10 µM | TNF-α (mRNA) | Significant decrease | [4] | ||

| Primary Hepatic Stellate Cells | TGF-β (5 ng/mL) | 10 µM | α-SMA (protein) | Significant decrease | [4] |

| 10 µM | Collagen I (protein) | Significant decrease | [4] |

-

Cell Isolation and Culture: Primary Kupffer cells and hepatocytes were isolated from male C57BL/6 mice by collagenase perfusion and density gradient centrifugation. Cells were cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Cells were pre-treated with this compound (10 µM) for 1 hour before stimulation with LPS (100 ng/mL) for 24 hours.

-

Sample Collection: Cell culture supernatants were collected and centrifuged to remove cellular debris.

-

ELISA: The concentrations of secreted cytokines (e.g., TNF-α, IL-1β) in the supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: The absorbance was measured at 450 nm using a microplate reader. A standard curve was generated using recombinant cytokines, and the concentrations in the samples were calculated.

Conclusion and Future Directions

The in-vitro evidence presented in this technical guide strongly supports the anti-inflammatory properties of this compound. Its ability to modulate the SIRT1/NF-κB pathway in endothelial cells and induce protective autophagy in liver cells highlights its potential therapeutic applications beyond glycemic control. These findings provide a solid foundation for further research, including in-vivo studies in relevant animal models of inflammatory diseases and eventual clinical trials to explore the full therapeutic scope of Evogliptin. Drug development professionals may consider these anti-inflammatory mechanisms in the design of future clinical investigations and in the potential repositioning of Evogliptin for new therapeutic indications.

References

- 1. Evogliptin Directly Inhibits Inflammatory and Fibrotic Signaling in Isolated Liver Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of Sirt1/NF-κB interaction of evogliptin is attributed to inhibition of vascular inflammatory response leading to attenuation of atherosclerotic plaque formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Evogliptin Directly Inhibits Inflammatory and Fibrotic Signaling in Isolated Liver Cells [mdpi.com]

Exploring the effects of Evogliptin tartrate on metabolic syndrome components

An In-depth Technical Guide: Exploring the Effects of Evogliptin Tartrate on Metabolic Syndrome Components

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Metabolic syndrome is a constellation of conditions that increase the risk of cardiovascular disease, stroke, and type 2 diabetes mellitus (T2DM). Its core components include hyperglycemia, central obesity, dyslipidemia, and elevated blood pressure. This compound is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] By preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), evogliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, forming the primary mechanism for its antihyperglycemic effect.[3][4] This technical guide synthesizes preclinical and clinical findings on the effects of evogliptin on the key components of metabolic syndrome. Beyond its established role in glycemic control, evidence suggests that evogliptin confers benefits related to adiposity, lipid metabolism, and overall cardiovascular health, making it a subject of significant interest in the comprehensive management of metabolic disorders.

Core Mechanism of Action: The Incretin System

The therapeutic action of evogliptin is rooted in its potent and selective inhibition of the DPP-4 enzyme.[1][5] DPP-4 is responsible for the rapid degradation of the incretin hormones GLP-1 and GIP, which are released from the gut in response to food intake.[3][6] These hormones are crucial for glucose homeostasis, as they stimulate insulin secretion and inhibit glucagon release from the pancreas in a glucose-dependent manner.[3][5] By inhibiting DPP-4, evogliptin increases the bioavailability of active GLP-1 and GIP, thereby prolonging their glucoregulatory effects.[4][7] This leads to improved glycemic control with a low risk of hypoglycemia.[1][7]

Caption: Evogliptin inhibits DPP-4, increasing active incretin levels for better glycemic control.

Effects on Hyperglycemia and Insulin Resistance

Evogliptin has demonstrated robust efficacy in improving glycemic control in patients with T2DM.[7] Clinical studies show that evogliptin effectively reduces glycosylated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose (PPG).[8][9] A meta-analysis of five studies involving 845 subjects concluded that the efficacy of evogliptin in reducing HbA1c was non-inferior to that of other DPP-4 inhibitors like sitagliptin and linagliptin.[10] In preclinical models, evogliptin treatment has been shown to preserve insulin sensitivity and improve insulin resistance.[11][12]

| Parameter | Baseline Value | Post-Evogliptin Value | Change | Study Population | Citation |

| HbA1c (%) | 8.8 ± 1.1 | 7.8 ± 0.5 | -1.0 | T2DM patients on Metformin + Glimepiride (n=185) | [9] |

| HbA1c (%) | ~8.1 | ~7.25 | -0.85 | T2DM patients (n=95) | [13] |

| FPG (mg/dL) | 159.2 ± 13.5 | 128.3 ± 11.2 | -30.9 | T2DM patients on Metformin + Glimepiride (n=185) | [9] |

| PPG (mg/dL) | 238.2 ± 28.7 | 188.1 ± 22.6 | -50.1 | T2DM patients on Metformin + Glimepiride (n=185) | [9] |

Table 1: Summary of Evogliptin's Effects on Glycemic Parameters in Human Studies.

Effects on Obesity and Adiposity

While DPP-4 inhibitors as a class are generally considered weight-neutral in humans, preclinical studies with evogliptin have revealed beneficial effects on adiposity.[7][8] In diet-induced obese (DIO) mice, evogliptin treatment dose-dependently reduced whole-body fat mass and decreased the size of adipocytes.[14][15] This fat-loss effect appears to be mediated, at least in part, by an increase in energy expenditure rather than a reduction in caloric intake.[14] The mechanism may involve the upregulation of Ppargc1a (PGC-1α), a key metabolic regulator, in white adipose tissue (WAT).[14]

| Parameter | Control Group | Evogliptin-Treated Group | Change/Outcome | Animal Model | Citation |

| Body Weight | - | Weight loss observed | Consistent weight loss with multiple DPP-4 inhibitors | Diet-induced obese mice | [15] |

| Whole Body Fat Mass | High | Dose-dependently reduced | Significant reduction in fat mass | Diet-induced obese mice | [14] |

| Energy Expenditure | Baseline | Enhanced | Increased basal metabolic rate | Diet-induced obese mice | [14] |

| Adipocyte Size | Larger | Smaller | Increased proportion of smaller adipocytes | Diet-induced obese mice | [14][16] |

| Body Weight | No change | No change | Neutral effect on body weight | db/db mice | [12] |

Table 2: Summary of Evogliptin's Effects on Body Composition in Preclinical Models.

Caption: Evogliptin may reduce fat mass by increasing energy expenditure via PGC-1α in WAT.

Effects on Dyslipidemia and Lipotoxicity

The impact of evogliptin on plasma lipid profiles has shown varied results. Some preclinical studies reported no significant alterations in plasma lipids, while others observed lower overall lipid levels and a drastic suppression of hepatic lipid accumulation in high-fat diet models.[11][12][14][15] A retrospective human study noted significant improvements in total cholesterol and triglycerides.[9] More compelling evidence exists for evogliptin's role in mitigating lipotoxicity. In a diabetic cardiomyopathy model using db/db mice, evogliptin treatment prevented cardiac lipotoxicity by reducing the accumulation of lipid droplets in the myocardium.[12] This was achieved by suppressing genes involved in fatty acid uptake and triglyceride synthesis (e.g., CD36, DGAT1) and activating pathways of mitochondrial biogenesis (PGC1a/NRF1/TFAM).[12][17]

| Parameter | Baseline Value | Post-Evogliptin Value | Change | Study Population | Citation |

| Total Cholesterol | High | Significantly Improved | Reduction | T2DM patients on Metformin + Glimepiride (n=185) | [9] |

| Triglycerides | High | Significantly Improved | Reduction | T2DM patients on Metformin + Glimepiride (n=185) | [9] |

| LDL Cholesterol | - | Little effect | No significant change | T2DM patients on Metformin + Glimepiride (n=185) | [9] |

| HDL Cholesterol | - | Little effect | No significant change | T2DM patients on Metformin + Glimepiride (n=185) | [9] |

| Plasma Lipids | High | Not significantly altered | No significant change | Diet-induced obese mice | [14][15] |

| Hepatic Lipids | High | Drastically suppressed | Reduction | High-fat diet-fed mice | [11] |

Table 3: Summary of Evogliptin's Effects on Lipid Parameters.

Caption: Evogliptin improves cardiac function by reducing lipotoxicity and boosting mitochondria.

Effects on Hypertension and Cardiovascular Health

Extensive clinical studies have confirmed that DPP-4 inhibitors exert protective effects on the cardiovascular system, with some members of the class showing reductions in systolic and diastolic blood pressure.[18] Nationwide cohort studies in South Korea have provided real-world evidence on the cardiovascular safety of evogliptin.[19][20] When used as a dual therapy with metformin or triple therapy with metformin and a sulfonylurea, evogliptin was associated with a reduced risk of major cardiovascular events compared to non-DPP4i therapies.[19] Compared with glimepiride, evogliptin use did not increase the risk of cardiovascular events and was associated with a reduced risk of cerebrovascular events.[20]

Experimental Protocols and Methodologies

Protocol: Diet-Induced Obesity (DIO) Mouse Model

A common preclinical model for studying metabolic syndrome components.

-

Animal Selection: Male C57BL/6 mice, 5-6 weeks old.

-

Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature) with free access to water.

-

Diet Induction: Feed mice a high-fat diet (HFD), typically 45-60% kcal from fat, for 8-16 weeks to induce obesity, insulin resistance, and hyperglycemia. A control group is fed a standard chow diet.

-

Grouping: Once obesity is established (e.g., body weight is significantly higher than the control group), randomize HFD-fed mice into treatment groups (n=8-10 per group):

-

Vehicle Control (HFD + vehicle)

-

Evogliptin Treatment (HFD + evogliptin)

-

-

Drug Administration: Administer evogliptin or vehicle daily for 2-12 weeks. Administration can be via oral gavage (e.g., 10-30 mg/kg) or mixed into the diet (e.g., 0.08% w/w).[16]

-

In-life Monitoring: Measure body weight and food intake weekly. Monitor fasting blood glucose periodically from tail vein blood using a glucometer.

-

Terminal Procedures:

-

Body Composition: Analyze whole-body fat and lean mass using techniques like quantitative magnetic resonance (qMR) or DEXA scan.[14]

-

Glucose & Insulin Tolerance: Perform an Oral Glucose Tolerance Test (OGTT) and/or an Insulin Tolerance Test (ITT).

-

Metabolic Rate: Measure oxygen consumption (VO2), carbon dioxide production (VCO2), and energy expenditure using an indirect calorimetry system.[16]

-

Sample Collection: At the end of the study, collect blood for analysis of plasma lipids, insulin, and DPP-4 activity. Harvest tissues like liver, epididymal white adipose tissue (eWAT), and muscle for histological analysis (e.g., H&E staining for adipocyte size) and gene/protein expression analysis (qPCR, Western blot).[11][16]

-

Caption: A standard workflow for evaluating Evogliptin's metabolic effects in animal models.

Protocol: Oral Glucose Tolerance Test (OGTT)

Used to assess how quickly glucose is cleared from the blood, indicating insulin sensitivity.

-

Fasting: Fast animals overnight (typically 6-8 hours) with free access to water.

-

Baseline Glucose: Measure baseline blood glucose (t=0 min) from the tail vein.

-

Glucose Challenge: Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.

-

Blood Sampling: Collect blood samples from the tail vein at specified time points post-gavage, such as 15, 30, 60, 90, and 120 minutes.

-

Analysis: Measure blood glucose at each time point. The data are plotted as glucose concentration versus time, and the area under the curve (AUC) is calculated to quantify glucose tolerance.

Conclusion and Future Directions

This compound is a well-established therapeutic agent for the management of hyperglycemia in T2DM. Its mechanism of action via DPP-4 inhibition is well-understood and provides robust glycemic control with a favorable safety profile. The evidence presented in this guide indicates that the effects of evogliptin extend beyond simple glucose lowering and favorably impact other components of metabolic syndrome. Preclinical data strongly suggest a role for evogliptin in reducing adiposity through enhanced energy expenditure and in mitigating the cellular stress of lipotoxicity in vital organs like the heart. Clinical data support its cardiovascular safety and suggest potential benefits.

Future research should focus on further elucidating the molecular mechanisms behind evogliptin's effects on energy metabolism and lipid handling in humans. Long-term clinical trials specifically designed to evaluate changes in body composition, ectopic fat deposition, and blood pressure as primary endpoints would provide definitive evidence of its pleiotropic benefits in managing metabolic syndrome.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Evogliptin? [synapse.patsnap.com]

- 4. What is Evogliptin used for? [synapse.patsnap.com]

- 5. This compound a new drug of dpp-4 inhibitor [wisdomlib.org]

- 6. benchchem.com [benchchem.com]

- 7. Evogliptin: a new dipeptidyl peptidase inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Frontiers | The efficacy and safety of evogliptin for type 2 diabetes mellitus: A systematic review and meta-analysis [frontiersin.org]

- 11. Prevention and treatment effect of evogliptin on hepatic steatosis in high-fat-fed animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evogliptin, a DPP-4 inhibitor, prevents diabetic cardiomyopathy by alleviating cardiac lipotoxicity in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Beneficial Effects of Evogliptin, a Novel Dipeptidyl Peptidase 4 Inhibitor, on Adiposity with Increased Ppargc1a in White Adipose Tissue in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Beneficial Effects of Evogliptin, a Novel Dipeptidyl Peptidase 4 Inhibitor, on Adiposity with Increased Ppargc1a in White Adipose Tissue in Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Beneficial Effects of Evogliptin, a Novel Dipeptidyl Peptidase 4 Inhibitor, on Adiposity with Increased Ppargc1a in White Adipose Tissue in Obese Mice | PLOS One [journals.plos.org]

- 17. researchgate.net [researchgate.net]

- 18. DPP-4 Inhibitors as Potential Candidates for Antihypertensive Therapy: Improving Vascular Inflammation and Assisting the Action of Traditional Antihypertensive Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cardiovascular safety of evogliptin dual and triple therapy in patients with type 2 diabetes: a nationwide cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cardiovascular safety of evogliptin in patients with type 2 diabetes: A nationwide cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profiling of Evogliptin Tartrate: A Technical Guide for Early-Stage Research

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Evogliptin is a potent, selective, and orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus (T2DM).[1][2] As a member of the gliptin class, its primary mechanism involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.[3][4] Early-stage research has demonstrated its high potency and selectivity for the DPP-4 enzyme, favorable pharmacokinetic and pharmacodynamic profiles in animal models, and a good safety margin. This guide provides an in-depth overview of the preclinical pharmacological data for Evogliptin tartrate, detailed experimental methodologies, and visual representations of its mechanism and evaluation workflows.

Mechanism of Action: DPP-4 Inhibition

Evogliptin is a competitive and reversible inhibitor of the DPP-4 enzyme.[3] DPP-4 is responsible for the rapid degradation of incretin hormones GLP-1 and GIP, which are released from the gut in response to food intake.[4] By inhibiting DPP-4, Evogliptin increases the circulating levels of active GLP-1 and GIP.[1][4] This leads to several downstream effects that contribute to improved glycemic control:

-

Enhanced Glucose-Dependent Insulin Secretion: Elevated incretin levels stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner, which reduces the risk of hypoglycemia.[1][3]

-

Suppressed Glucagon Secretion: Increased GLP-1 levels act on pancreatic α-cells to inhibit the release of glucagon, particularly in the postprandial state, which in turn reduces hepatic glucose production.[3][5]

-

Improved β-cell Function: Preclinical studies suggest that Evogliptin can improve β-cell function and may even stimulate β-cell replication and neogenesis.[2][6]

The sustained inhibition of DPP-4 activity is a key characteristic of Evogliptin. In healthy volunteers, doses of 10-60 mg resulted in over 80% inhibition of DPP-4 activity, which was sustained over 24 hours.[6] This prolonged action supports a once-daily dosing regimen.[7]

In Vitro Pharmacological Profile

Early-stage in vitro studies are crucial for establishing the potency and selectivity of a drug candidate. Evogliptin has demonstrated superior potency and high selectivity for the DPP-4 enzyme compared to other related proteases.

Enzyme Inhibition Potency and Selectivity

Evogliptin is a highly potent inhibitor of human plasma DPP-4, with a reported half-maximal inhibitory concentration (IC50) value of 0.9 nM.[6] Its selectivity is a key safety and efficacy feature. It shows significantly lower activity against other dipeptidyl peptidases, such as DPP-8 and DPP-9, which are associated with off-target toxicities.[3][6]

| Enzyme/Protease | IC50 (nM) | Selectivity vs. DPP-4 | Reference |

| DPP-4 | 0.9 | - | [6] |

| DPP-8 | >5,400 | >6,000-fold | [3][6] |

| DPP-9 | >5,400 | >6,000-fold | [3][6] |

| DPP-I | >18,000 | >20,000-fold | [6] |

| DPP-II | >18,000 | >20,000-fold | [6] |

| Fibroblast Activation Protein-alpha (FAPα) | >18,000 | >20,000-fold | [6] |

Table 1: In Vitro Potency and Selectivity of Evogliptin.

Cell-Based Functional Assays

Beyond enzyme inhibition, cell-based assays confirm the drug's activity in a more physiologically relevant context. Studies using human umbilical vein endothelial cells (HUVECs) have shown that Evogliptin can reduce VEGF-induced angiogenesis, suggesting potential benefits beyond glycemic control, such as in diabetic retinopathy.[8] In these assays, Evogliptin substantially blocked endothelial cell migration, tube formation, and sprouting induced by VEGF.[8]

In Vivo Pharmacological Profile

Preclinical efficacy is typically evaluated in various animal models of T2DM. Evogliptin has shown excellent in vivo efficacy in improving glycemic control in these models.[2]

Efficacy in Diabetic Animal Models

Studies in high-fat diet (HFD)-fed mice and leptin receptor-deficient db/db mice, common models for T2DM, have demonstrated Evogliptin's efficacy.[6][9]

-

Glucose Tolerance: Evogliptin treatment improved glucose tolerance in HFD-fed mice.[9]

-

Hepatic Steatosis: In HFD-fed obese rats, Evogliptin treatment resolved hepatic lipid accumulation and liver damage, suggesting benefits for non-alcoholic fatty liver disease (NAFLD).[9]

-

Atherosclerosis: In ApoE knockout mouse models, Evogliptin was shown to reduce atherosclerotic plaque area, an effect attributed to the inhibition of vascular inflammation.[7]

-

Renal Fibrosis: Animal models have also suggested a beneficial impact of Evogliptin on renal fibrosis.[7]

| Animal Model | Key Findings | Reference |

| High-Fat Diet (HFD) Mice | Improved insulin sensitivity; suppressed hepatic lipid accumulation. | [6][9] |

| HFD-fed Obese Rats | Resolved hepatic lipid accumulation and liver damage. | [9] |

| db/db Mice | Delayed onset of diabetes. | [6] |

| ApoE Knockout Mice | Reduced atherosclerotic plaque area. | [7] |

| Streptozotocin-induced Diabetic Mice | Increased β-cell replication and neogenesis. | [6] |

Table 2: Summary of In Vivo Efficacy of Evogliptin in Animal Models.

Pharmacokinetic and Pharmacodynamic (PK/PD) Profile

Pharmacokinetics

Pharmacokinetic studies in healthy human volunteers have characterized the absorption, distribution, metabolism, and excretion (ADME) properties of Evogliptin.

| PK Parameter | Value | Condition | Reference |

| Tmax (Time to Peak Concentration) | 3.5 - 5.5 hours | Single oral dose | [2][3] |

| t1/2 (Elimination Half-life) | 33 - 39 hours | Multiple doses | [6][7] |

| Bioavailability | ~50% | Single oral dose | [3] |

| Plasma Protein Binding | ~46% | N/A | [3] |

| Metabolism | Primarily hepatic (CYP3A4) | N/A | [6][7] |

| Excretion | >80% as intact drug; predominantly non-renal | N/A | [1][7] |

| Food Effect | Pharmacokinetics not affected by food | N/A | [3][10] |

| Accumulation | 1.4- to 1.5-fold | Repeated administration | [6] |